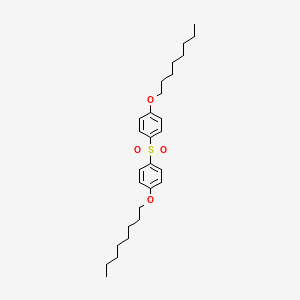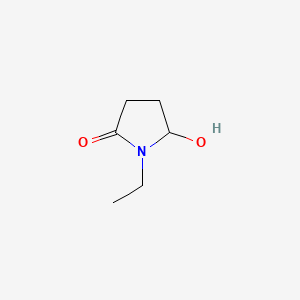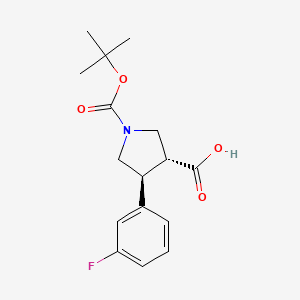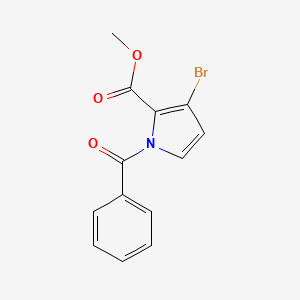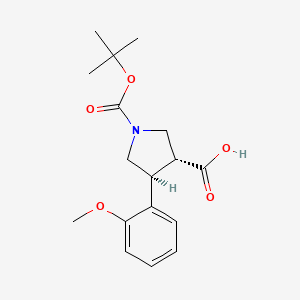
6-(R)-Clocortolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-®-Clocortolone is a synthetic corticosteroid with potent anti-inflammatory properties. It is used in the treatment of various dermatological conditions due to its ability to reduce inflammation and suppress immune responses. The compound is characterized by its unique chemical structure, which contributes to its high efficacy and specific pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-®-Clocortolone involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Chlorination: Selective chlorination to introduce chlorine atoms at desired positions.
Cyclization: Formation of the corticosteroid ring structure through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves:
Batch Processing: Large batches of the compound are synthesized in reactors under controlled conditions.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-®-Clocortolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine gas, bromine.
Major Products
The major products formed from these reactions include various hydroxylated, chlorinated, and reduced derivatives of 6-®-Clocortolone, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
6-®-Clocortolone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Applied in the development of new anti-inflammatory drugs and treatments for skin disorders.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Mecanismo De Acción
6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity.
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a broader range of applications.
Betamethasone: Known for its high potency and long duration of action.
Uniqueness
6-®-Clocortolone is unique due to its specific chemical structure, which provides a balance between potency and safety. Unlike some other corticosteroids, it has a lower risk of systemic side effects when used topically, making it a preferred choice for treating localized skin conditions.
Propiedades
Número CAS |
1365530-49-9 |
|---|---|
Fórmula molecular |
C27H36ClFO5 |
Peso molecular |
495.028 |
Nombre IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
Clave InChI |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Sinónimos |
(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)
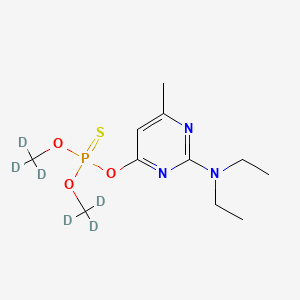
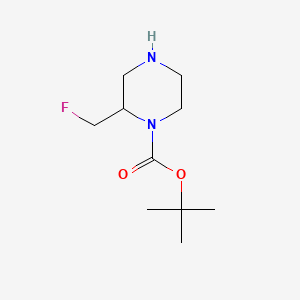
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
